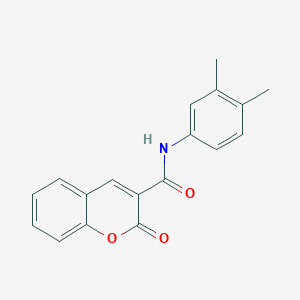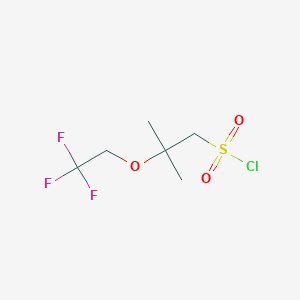
2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes a trifluoroethoxy group attached to a propane ring. This compound is known for its reactivity and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction process. One common method involves the reaction of 2,2,2-trifluoroethanol with chlorosulfonic acid to form the sulfonyl chloride derivative. The reaction typically requires controlled conditions, such as low temperature and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of 2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride may involve large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can participate in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Generation of sulfonamides or esters.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and esters. Its reactivity makes it valuable for introducing sulfonyl groups into other molecules.
Biology: In biological research, 2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride is used to study enzyme mechanisms and protein interactions. Its ability to modify biomolecules allows researchers to investigate biological processes at a molecular level.
Medicine: The compound has potential applications in drug development, where it can be used to synthesize pharmaceutical intermediates. Its reactivity with various functional groups makes it a versatile tool in medicinal chemistry.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, such as pesticides and herbicides. Its ability to form stable sulfonamide derivatives is particularly useful in creating compounds with desired biological activities.
Mecanismo De Acción
The mechanism by which 2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or ester bonds. This reactivity is crucial in various chemical and biological processes.
Comparación Con Compuestos Similares
2-Methyl-2-(2,2,2-trifluoroethoxy)ethanol
2-Methyl-2-(2,2,2-trifluoroethoxy)propanoic acid
2-Methyl-2-(2,2,2-trifluoroethoxy)ethanesulfonic acid
Uniqueness: 2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride stands out due to its specific structural features and reactivity profile. Unlike its similar compounds, it contains a sulfonyl chloride group, which imparts unique chemical properties and applications.
Propiedades
IUPAC Name |
2-methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClF3O3S/c1-5(2,4-14(7,11)12)13-3-6(8,9)10/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFRRMXZEAPHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2997829.png)
![2-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2997830.png)

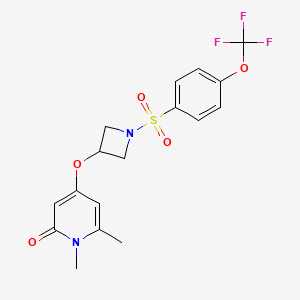

![2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B2997837.png)
![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2997838.png)
![N-[3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2997839.png)
![4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2997840.png)
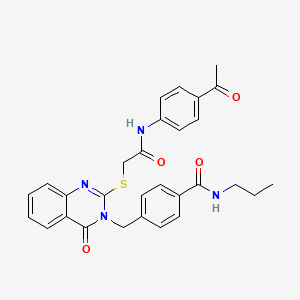
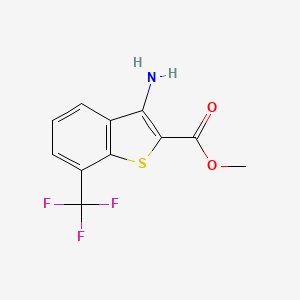
![1-[3-(Pyridin-4-yl)phenyl]ethan-1-one](/img/structure/B2997847.png)
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2997848.png)
